![molecular formula C7H11N3O2 B1419518 methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate CAS No. 688303-91-5](/img/structure/B1419518.png)
methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate
Overview
Description
“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C7H11N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives . More specific synthesis methods for similar compounds can be found in various scientific literature .Molecular Structure Analysis
The molecular structure of “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” consists of a pyrazole ring attached to a propanoate group . The exact mass of the molecule is 169.085126602 g/mol .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” has a molecular weight of 169.18 g/mol, a topological polar surface area of 70.1 Ų, and a complexity of 174 . It also has one hydrogen bond donor count and four hydrogen bond acceptor counts .Scientific Research Applications
Antileishmanial and Antimalarial Applications
This compound has been studied for its potential in treating parasitic diseases such as leishmaniasis and malaria. Molecular simulation studies suggest that certain derivatives can fit well into the active sites of target enzymes, leading to promising in vitro activities .
Organic Synthesis Intermediary
As a pyrazole derivative, it serves as an important raw material and intermediate in organic synthesis, contributing to the production of pharmaceuticals, agrochemicals, and dyestuffs .
Heterocyclic Chemistry
Pyrazole scaffolds are versatile in heterocyclic chemistry, where they are used to produce new heterocycles through reactions with various nucleophiles, expanding the repertoire of compounds for further application in medicinal chemistry .
Bulk Chemical Synthesis
The compound is available for bulk custom synthesis, indicating its utility in large-scale chemical production processes .
Drug Design and Synthesis
Derivatives of pyrazole are being researched for drug design, particularly targeting castration-resistant prostate cancer (CRPC). They may play a role in blocking endogenous synthesis of androgen or combating drug resistance after prolonged usage of first-generation AR antagonists .
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-3-pyrazol-1-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)5-10-4-2-3-9-10/h2-4,6H,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKIBRUHOBWZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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